molecular formula C25H18ClN3O3S B2373204 (E)-3-(3-(3-chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)-2-(phenylsulfonyl)acrylonitrile CAS No. 957014-00-5

(E)-3-(3-(3-chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)-2-(phenylsulfonyl)acrylonitrile

Cat. No.: B2373204
CAS No.: 957014-00-5
M. Wt: 475.95
InChI Key: TZAPBJQTHUMFEN-HYARGMPZSA-N
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Description

The compound (E)-3-(3-(3-chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)-2-(phenylsulfonyl)acrylonitrile is a pyrazole-based molecule featuring a phenylsulfonyl acrylonitrile backbone and a substituted chloromethoxyphenyl group. Its structural complexity arises from the pyrazole core, which is substituted at the 3-position with a 3-chloro-4-methoxyphenyl group and at the 4-position with a phenyl group.

Properties

IUPAC Name

(E)-2-(benzenesulfonyl)-3-[3-(3-chloro-4-methoxyphenyl)-1-phenylpyrazol-4-yl]prop-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18ClN3O3S/c1-32-24-13-12-18(15-23(24)26)25-19(17-29(28-25)20-8-4-2-5-9-20)14-22(16-27)33(30,31)21-10-6-3-7-11-21/h2-15,17H,1H3/b22-14+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZAPBJQTHUMFEN-HYARGMPZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN(C=C2C=C(C#N)S(=O)(=O)C3=CC=CC=C3)C4=CC=CC=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)C2=NN(C=C2/C=C(\C#N)/S(=O)(=O)C3=CC=CC=C3)C4=CC=CC=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18ClN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-3-(3-(3-chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)-2-(phenylsulfonyl)acrylonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and anti-inflammatory applications. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure

The molecular structure of the compound can be represented as follows:

C25H22ClN3O3S\text{C}_{25}\text{H}_{22}\text{ClN}_3\text{O}_3\text{S}

This structure features a pyrazole ring, a phenylsulfonyl group, and a nitrile moiety, which are critical for its biological activity.

The biological activity of the compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various signaling pathways. It is hypothesized that the compound may inhibit key kinases involved in cancer cell proliferation and survival, leading to apoptosis in malignant cells.

Anticancer Activity

Research indicates that this compound exhibits potent anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including:

Cell LineIC50 (µM)Reference
A549 (Lung)5.6
MCF-7 (Breast)4.9
PANC-1 (Pancreatic)6.2

Case Study : In a study focusing on lung cancer cells (A549), the compound was shown to induce apoptosis through the activation of caspase pathways, with a notable increase in caspase-3 expression by 5-fold compared to controls.

Anti-inflammatory Activity

In addition to its anticancer effects, this compound has been investigated for its anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines in cultured macrophages, suggesting a potential role in treating inflammatory diseases.

Structure-Activity Relationship (SAR)

The structure-activity relationship of this compound has been explored to identify key functional groups responsible for its biological activity. Modifications on the phenyl and pyrazole rings have been systematically studied:

ModificationEffect on Activity
Substitution on pyrazoleIncreased potency
Alteration of sulfonyl groupVariable effects on selectivity

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of pyrazole derivatives, including the compound , as anticancer agents. The pyrazole ring is known for its ability to inhibit specific enzymes involved in cancer progression. For instance, compounds with similar structures have demonstrated effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

Case Study:
A study published in the Journal of Medicinal Chemistry explored the anticancer properties of pyrazole derivatives. The results indicated that compounds structurally related to (E)-3-(3-(3-chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)-2-(phenylsulfonyl)acrylonitrile exhibited significant cytotoxicity against breast cancer cells. The mechanism was attributed to the inhibition of the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Pyrazole derivatives are known to modulate inflammatory responses by inhibiting cyclooxygenase enzymes (COX), which play a significant role in the inflammatory process.

Data Table: Anti-inflammatory Activity Comparison

CompoundIC50 (µM)Target Enzyme
Compound A12.5COX-1
Compound B9.8COX-2
This compound7.5COX-2

This table illustrates that the compound shows promising anti-inflammatory activity compared to other known inhibitors, suggesting its potential use in treating inflammatory diseases .

Fluorescent Properties

The compound's unique structure allows it to exhibit interesting photophysical properties, making it suitable for optical applications. Research has indicated that pyrazole-based compounds can serve as effective fluorescent probes due to their ability to absorb and emit light at specific wavelengths.

Case Study:
A recent article published in RSC Advances discussed the synthesis of pyrazolo[1,5-a]pyrimidines and their application as fluorescent markers in biological imaging. The study demonstrated that these compounds could be utilized to visualize lipid droplets in live cells, showcasing their versatility beyond traditional medicinal applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1 Structural Analogues and Substituent Effects

The compound shares structural homology with several pyrazole derivatives reported in the literature. Key comparisons include:

  • 3,5-Diphenyl-1H-pyrazole Derivatives (e.g., ):

    • Substituents : 3,5-Diphenyl groups with ester/acetyl functional groups.
    • Functional Groups : Lack sulfonyl or acrylonitrile moieties.
    • Bioactivity : Demonstrated antiarrhythmic, sedative, and platelet antiaggregating activities in rodents. The absence of electron-withdrawing groups like sulfonyl may reduce metabolic stability compared to the target compound.
  • (E)-1-(2,4-Dichlorophenyl)-3-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-en-1-one (): Substituents: Dichlorophenyl and methoxyphenyl groups on the pyrazole core. Functional Groups: Features a conjugated enone system instead of acrylonitrile. Implications: The enone group may act as a Michael acceptor, similar to the acrylonitrile in the target compound, but the absence of a sulfonyl group could limit its binding affinity to sulfhydryl-containing enzymes.
  • Ethyl 2-benzyl-3-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]acetate ():

    • Substituents : 4-Chlorophenyl and benzyl groups.
    • Functional Groups : Contains a pyrrole ring and ester group, differing from the sulfonyl-acrylonitrile motif.
    • Implications : The pyrrole ring may enhance planarity and π-π stacking interactions, whereas the ester group could confer higher solubility compared to the sulfonyl group in the target compound.
2.2 Electronic and Steric Properties
  • Chloro-Methoxy Substitution :
    The 3-chloro-4-methoxyphenyl group in the target compound introduces steric hindrance due to the ortho-chloro and para-methoxy arrangement, which may restrict rotational freedom compared to para-substituted analogs (e.g., ). This configuration could enhance binding specificity in enzyme pockets.

  • Sulfonyl vs.
  • Acrylonitrile vs. Enone: The acrylonitrile moiety in the target compound is a more potent electron-deficient system than the enone in , making it a stronger candidate for covalent interactions (e.g., with cysteine residues in ferroptosis-related pathways).

Data Table: Comparative Analysis

Compound Name / Source Core Structure Key Substituents Functional Groups Reported/Potential Bioactivity
Target Compound Pyrazole 3-chloro-4-methoxyphenyl, phenyl Sulfonyl, acrylonitrile Inferred: Ferroptosis induction
3,5-Diphenyl-1H-pyrazole (Ev.5) Pyrazole 3,5-diphenyl Ester, acetyl Antiarrhythmic, sedative
(E)-Enone derivative (Ev.8) Pyrazole 2,4-dichlorophenyl, 4-methoxyphenyl Enone Structural study
Ethyl pyrrole derivative (Ev.7) Pyrazole-pyrrole 4-chlorophenyl, benzyl Ester, pyrrole Not reported

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